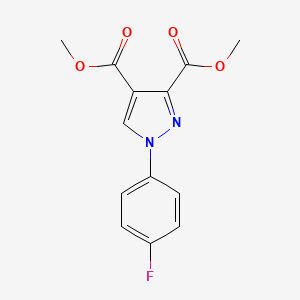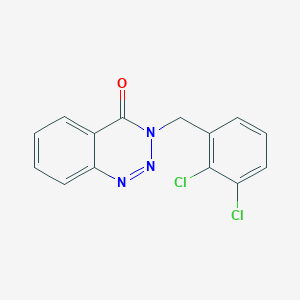![molecular formula C16H19BrN4O B11059848 4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine](/img/structure/B11059848.png)
4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-3-IMINO-6,7,8,9-TETRAHYDRO-3H-PYRROLO[3,4-C]QUINOLIN-1-YL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrroloquinoline core, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-IMINO-6,7,8,9-TETRAHYDRO-3H-PYRROLO[3,4-C]QUINOLIN-1-YL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the pyrroloquinoline core, followed by functionalization to introduce the bromo and imino groups. The final step involves the attachment of the tetrahydro-2-furanylmethylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-IMINO-6,7,8,9-TETRAHYDRO-3H-PYRROLO[3,4-C]QUINOLIN-1-YL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinoline compounds.
Scientific Research Applications
N-(4-BROMO-3-IMINO-6,7,8,9-TETRAHYDRO-3H-PYRROLO[3,4-C]QUINOLIN-1-YL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-IMINO-6,7,8,9-TETRAHYDRO-3H-PYRROLO[3,4-C]QUINOLIN-1-YL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine, are known for their antimalarial and antimicrobial properties.
Indole Derivatives: Indole-based compounds, like tryptophan and serotonin, play crucial roles in biological processes and have therapeutic applications.
Uniqueness
N-(4-BROMO-3-IMINO-6,7,8,9-TETRAHYDRO-3H-PYRROLO[3,4-C]QUINOLIN-1-YL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19BrN4O |
|---|---|
Molecular Weight |
363.25 g/mol |
IUPAC Name |
4-bromo-1-(oxolan-2-ylmethylimino)-6,7,8,9-tetrahydropyrrolo[3,4-c]quinolin-3-amine |
InChI |
InChI=1S/C16H19BrN4O/c17-14-13-12(10-5-1-2-6-11(10)20-14)16(21-15(13)18)19-8-9-4-3-7-22-9/h9H,1-8H2,(H2,18,19,21) |
InChI Key |
GOXLNPHOVYXWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=NC3=NCC4CCCO4)N)C(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide](/img/structure/B11059765.png)
![Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B11059773.png)
![3-(3-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11059776.png)
![Imidazo[1,2-a]pyridine-2-methanamine, N-(3-chlorophenyl)-6-methyl-](/img/structure/B11059787.png)
![4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine](/img/structure/B11059792.png)
![4-[3-(3-methylthiophen-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11059798.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11059802.png)
![2-amino-5,10-dioxo-4-(thiophen-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11059810.png)
![3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059826.png)



![7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11059836.png)
